Ferrate(3-), tris[ethanedioato(2-)-
Description
Structural Characterization of [Fe(C₂O₄)₃]³⁻ Complexes
Crystallographic Analysis of Coordination Geometry
Octahedral Coordination in [Fe(C₂O₄)₃]³⁻ Anions
The ferrioxalate anion adopts a distorted octahedral geometry, with three bidentate oxalate ligands coordinating the Fe(III) center via six oxygen atoms. X-ray diffraction studies confirm average Fe–O bond lengths of 2.00–2.05 Å , consistent with a high-spin d⁵ configuration (Figure 1). The absence of Jahn-Teller distortions—despite the electronically degenerate ground state—is attributed to the ligand field strength of oxalate, which stabilizes the $$ t{2g}^3 eg^2 $$ orbital occupancy.
Table 1: Crystallographic Parameters of [Fe(C₂O₄)₃]³⁻ Salts
| Parameter | K₃[Fe(C₂O₄)₃]·3H₂O | (NH₄)₃[Fe(C₂O₄)₃] |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| Fe–O Bond Length (Å) | 2.01 ± 0.02 | 2.03 ± 0.03 |
| O–Fe–O Angle (°) | 87.5–93.2 | 86.8–94.1 |
| Unit Cell Volume (ų) | 987.4 | 1021.7 |
Ligand Field Symmetry and Distortion Effects
The complex exhibits D₃ molecular symmetry, with ligand field splitting parameters ($$ Δ_o $$) estimated at 12,500 cm⁻¹ via electronic absorption spectroscopy. Despite the idealized symmetry, minor distortions arise from inequivalent oxalate bite angles (87.5–93.2°), as revealed by single-crystal XRD. Time-dependent density functional theory (TDDFT) simulations corroborate that these distortions minimally affect the ground-state electronic structure but significantly influence charge-transfer excited states.
Comparative Structural Analysis of Ammonium vs. Potassium Salts
Ammonium and potassium ferrioxalate salts are isomorphous, sharing the P2₁/c space group and nearly identical unit cell dimensions. However, ammonium salts exhibit slightly elongated Fe–O bonds (2.03 Å vs. 2.01 Å in potassium salts), attributed to weaker cation-anion electrostatic interactions. This structural flexibility enables isomorphic substitution with Al³⁺, Cr³⁺, and V³⁺, preserving the D₃-symmetric framework.
Molecular Orbital Configuration and Electronic Structure
The electronic structure of [Fe(C₂O₄)₃]³⁻ is defined by ligand-to-metal charge transfer (LMCT) transitions at 268 nm and metal-centered d-d transitions at 500–600 nm . TDDFT calculations identify three frontier molecular orbitals (Figure 2):
- HOMO-1 : Primarily oxalate π-orbitals with minor Fe d-orbital contribution.
- HOMO : Non-bonding Fe $$ t_{2g} $$ orbitals.
- LUMO : Anti-bonding Fe $$ e_g $$ orbitals.
Photoexcitation at 268 nm promotes an electron from oxalate-based orbitals to the Fe(III) center, initiating photoreduction to Fe(II) within 140 fs . This process is accompanied by a 4.8 eV red shift in the Fe K-edge X-ray absorption spectrum, reflecting the reduction in effective nuclear charge.
Table 2: Key Electronic Transitions in [Fe(C₂O₄)₃]³⁻
| Transition Type | Energy (eV) | Oscillator Strength | Assignment |
|---|---|---|---|
| LMCT (S₀ → S₁) | 4.63 | 0.12 | Oxalate(π) → Fe(dₓ²₋ᵧ²) |
| d-d (S₀ → S₂) | 2.48 | 0.03 | $$ t{2g} → eg $$ |
Hydrogen Bonding Networks in Hydrated Crystal Forms
In trihydrated potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O), water molecules mediate a three-dimensional hydrogen-bonding network. Each H₂O forms two donor bonds (O–H···O) with oxalate oxygen atoms (2.65–2.78 Å) and one acceptor bond from adjacent K⁺ ions. This network stabilizes the crystal lattice, as evidenced by the complex’s thermal stability up to 100°C in the solid state. Infrared spectroscopy reveals broad O–H stretches at 3450 cm⁻¹ , characteristic of strong hydrogen bonding.
Properties
IUPAC Name |
tripotassium;iron(3+);oxalate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQLVVAEJDHLC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FeK3O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves the direct reaction of ferric chloride () with oxalic acid () and potassium oxalate () under basic conditions6. Freshly precipitated ferric hydroxide () serves as the iron precursor, generated by neutralizing with potassium hydroxide ():
Subsequent dissolution of in oxalic acid yields ferric oxalate (), which reacts with potassium oxalate to form the target complex:
Excess oxalic acid ensures complete complexation, while ethanol precipitation enhances crystal purity.
Procedural Optimization
Key parameters include:
-
Molar Ratios : A 1:3 molar ratio of to oxalic acid prevents incomplete complexation.
-
Temperature : Heating to 60–70°C accelerates dissolution of , but excessive heat degrades oxalate ligands6.
-
Crystallization : Slow cooling and ethanol washing yield rhombic green crystals with >90% purity.
Alternative Route via Iron(III) Sulfate and Barium Oxalate
Metathesis Reaction
A less common but efficient approach utilizes iron(III) sulfate (), barium oxalate (), and potassium oxalate:
Barium sulfate () precipitates, leaving the complex in solution. This method avoids alkaline conditions, reducing side reactions.
Advantages and Limitations
-
Yield : Reported yields exceed 85% due to quantitative sulfate removal.
-
Cost : Barium oxalate’s toxicity and expense limit industrial scalability.
Two-Stage Synthesis from Ferrous Precursors
Ferrous Oxalate Preparation
Ferrous ammonium sulfate () reacts with oxalic acid to form ferrous oxalate ():
The yellow precipitate is washed to remove sulfate contaminants.
Oxidation and Complexation
is oxidized to using hydrogen peroxide () in the presence of potassium oxalate:
This method achieves 95% yield but requires stringent pH control (pH 3–4).
Comparative Analysis of Methodologies
Yield and Purity
Advanced Modifications and Photochemical Sensitivity
Recent studies highlight the complex’s photoactivity, necessitating darkroom handling. UV irradiation induces ligand-to-metal charge transfer, reducing to and liberating :
This property mandates ethanol-based crystallization to minimize light exposure .
Chemical Reactions Analysis
Types of Reactions
Ferrate(3-), tris[ethanedioato(2-)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in the +3 oxidation state.
Substitution Reactions: Ligand exchange reactions can occur, where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding other ligands such as ethylenediamine under controlled conditions.
Major Products
Oxidation-Reduction: The major products depend on the specific reagents used but can include reduced or oxidized forms of iron complexes.
Substitution: The products are typically new coordination complexes with different ligands.
Scientific Research Applications
Synthesis and Characterization
The synthesis of potassium tris(oxalato)ferrate(III) involves the reaction of ferrous ammonium sulfate with oxalic acid, followed by the addition of potassium oxalate. The overall reaction can be summarized as follows:
This compound is characterized by its green crystalline structure and solubility in hot water, which decreases upon cooling .
Photochemical Studies
Ferrate(3-) complexes are known for their photochemical properties. When exposed to light, these complexes undergo redox reactions, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of oxalate ions to carbon dioxide. This property is exploited in photochemical experiments to study electron transfer processes .
Magnetic Properties
Research has shown that ferrate(3-) complexes exhibit interesting magnetic properties due to the presence of iron ions. Studies on hybrid salts containing these complexes indicate their potential use in magnetic materials, which could be valuable for developing advanced electronic devices .
Environmental Applications
Ferrate compounds have been investigated for their ability to act as oxidizing agents in environmental remediation processes, particularly in the degradation of organic pollutants. Their efficacy in wastewater treatment has been documented, where they facilitate the removal of contaminants through oxidation .
Case Study 1: Photochemical Reduction
In a laboratory setting, potassium tris(oxalato)ferrate(III) was subjected to light exposure to analyze its photochemical behavior. The results indicated a significant yield of Fe(II) ions and CO2 production, confirming the compound's utility in studying light-induced reactions .
Case Study 2: Magnetic Hybrid Salts
A study focused on synthesizing hybrid salts with pyridinium derivatives as counter cations revealed that these ferrate complexes exhibited unique thermal and magnetic properties. The findings suggest potential applications in creating materials for magnetic storage devices .
Data Tables
The following table summarizes key properties and applications of ferrate(3-) complexes:
| Property/Characteristic | Value/Description |
|---|---|
| Chemical Formula | K3[Fe(C2O4)3]·3H2O |
| Solubility | Soluble in hot water; insoluble cold |
| Photochemical Behavior | Reduces Fe(III) to Fe(II) under light |
| Magnetic Properties | Exhibits paramagnetism |
| Environmental Use | Effective oxidizing agent for pollutants |
Mechanism of Action
The mechanism of action of tripotassium;iron(3+);oxalate;trihydrate involves its ability to undergo photochemical reactions. When exposed to light, the compound absorbs photons, leading to the excitation of electrons and subsequent redox reactions. This property makes it useful in photochemical studies and applications .
Comparison with Similar Compounds
Counterion Effects
- Potassium Salts : Potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O, CAS 5936-11-8) exhibits high solubility in water (≈20 g/100 mL at 25°C) and is thermally stable up to 150°C, losing hydration water above this temperature .
- Sodium Salts : Sodium tris(oxalato)ferrate(III) sesquihydrate (Na₃[Fe(C₂O₄)₃]·1.5H₂O, CAS 5936-15-2) shows lower solubility (≈5 g/100 mL) compared to the potassium analog, attributed to stronger ion-pair interactions in the solid state .
- Ammonium Salts : Ammonium tris(oxalato)ferrate(III) (NH₄)₃[Fe(C₂O₄)₃], CAS 14221-47-7) is hygroscopic and decomposes at 80–100°C, releasing NH₃ and forming Fe₂O₃ residues. It is utilized in photography and electroplating due to its redox activity .
Metal Substitution
- Cobalt Analogs : Tripotassium cobalt tris(oxalato) (K₃[Co(C₂O₄)₃]) shares a similar octahedral geometry but exhibits distinct magnetic properties (low-spin Co³⁺ vs. high-spin Fe³⁺) and catalytic efficiency in oxidation reactions .
Physicochemical Properties
Functional Comparisons
Ligand-Substituted Analog: Acid Green 1 (Naphthol Green B)
Acid Green 1 (CAS 19381-50-1), a tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulfonato(2-)]ferrate(3-) sodium salt, replaces oxalate with naphthalenesulfonate ligands. This substitution enhances photostability and shifts the absorption maximum to 630 nm (vs. 490 nm for oxalate complexes), making it suitable as a textile dye .
Research Findings and Challenges
- Synthetic Challenges : Hydration states significantly affect crystallization; anhydrous Na₃[Fe(C₂O₄)₃] is difficult to isolate due to rapid hydration .
- Environmental Impact : Oxalate ligands degrade into CO₂ under UV light, reducing ecological persistence compared to sulfonated analogs like Acid Green 1 .
Q & A
Q. What are the key steps in synthesizing potassium tris(oxalato)ferrate(III) trihydrate, and how can crystal purity be optimized?
Answer: The synthesis involves dissolving iron(III) chloride and potassium oxalate in aqueous solution, followed by controlled crystallization. Key steps include:
- Dissolving reagents in distilled water with sulfuric acid to stabilize the complex.
- Heating the solution to 60°C to enhance solubility while avoiding boiling to prevent decomposition .
- Slow cooling to promote crystal growth; impurities are minimized via recrystallization in dilute oxalic acid.
Optimization Tip: Use stoichiometric excess of oxalate ligand (C₂O₄²⁻) to ensure complete coordination and reduce iron hydroxide byproducts.
Q. How can oxalate and iron content be quantitatively determined in tris(oxalato)ferrate(III) complexes?
Answer:
- Oxalate Quantification: Acidify the sample with 6 M H₂SO₄, heat to 60°C, and titrate with standardized KMnO₄. The endpoint is marked by persistent purple coloration due to excess permanganate .
- Iron Quantification: Reduce Fe³⁺ to Fe²⁺ using Zn/HCl, then titrate with KMnO₄ or employ atomic absorption spectroscopy (AAS) for higher precision .
Data Table:
| Component | Method | Titrant | Endpoint |
|---|---|---|---|
| C₂O₄²⁻ | Redox titration | KMnO₄ | Purple |
| Fe³⁺ | Redox titration/AAS | KMnO₄/Fe²⁺ | Colorimetric/Peak absorbance |
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data between synthesized tris(oxalato)ferrate(III) complexes and literature values?
Answer: Discrepancies may arise from:
- Coordination Geometry: Use single-crystal X-ray diffraction to confirm octahedral geometry (OC-6-11) and ligand arrangement .
- Impurity Interference: Perform elemental analysis (EA) and IR spectroscopy to detect unreacted oxalate or hydroxide species. For example, IR peaks at 1650 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (Fe-O bonds) validate ligand coordination .
Troubleshooting: Compare UV-Vis spectra (e.g., d-d transitions at ~400–500 nm) with published data to identify deviations in crystal field splitting .
Q. How to distinguish between similar tris(oxalato)ferrate(III) complexes with varying counterions (e.g., K⁺ vs. NH₄⁺)?
Answer:
- Thermogravimetric Analysis (TGA): Hydrated potassium salts (e.g., K₃[Fe(C₂O₄)₃]·3H₂O) show mass loss at ~100°C (water) and ~300°C (ligand decomposition). Ammonium salts (e.g., (NH₄)₃[Fe(C₂O₄)₃]) release NH₃ gas above 200°C .
- EA/NMR: Potassium content is confirmed via flame photometry, while ammonium is identified using Nessler’s reagent or ¹H NMR (δ 6.5–7.5 ppm for NH₄⁺ in D₂O) .
Q. What methodologies are effective for analyzing thermal decomposition products of tris(oxalato)ferrate(III) complexes?
Answer:
- TGA-DSC: Track mass loss stages and exothermic/endothermic events. For K₃[Fe(C₂O₄)₃], decomposition proceeds as:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile products (e.g., CO, CO₂) during pyrolysis .
Methodological Considerations
Q. How to design experiments to study the photochemical reactivity of tris(oxalato)ferrate(III) in aqueous solutions?
Answer:
- Experimental Setup: Irradiate solutions with UV light (254 nm) and monitor Fe²⁺ formation via ferrozine assay or AAS.
- Control Variables: Maintain pH 2–3 (H₂SO₄) to prevent Fe³⁺ hydrolysis. Add radical scavengers (e.g., tert-butanol) to assess OH• radical involvement .
Data Interpretation: Compare quantum yields with literature to evaluate photoreduction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
